CDK2 Inhibitory Potency: Comparative IC50 Data for 5-Cyclopropyl-1-isopropyl vs. 1-Isopropyl Pyrazole-4-amine Scaffolds
In a CDK2 kinase inhibition assay, derivatives built on the 5-cyclopropyl-1-isopropyl pyrazole-4-amine scaffold demonstrated IC50 values as low as 0.005 µM, a potency level unattainable with the corresponding 1-isopropyl-1H-pyrazol-4-amine scaffold lacking the 5-cyclopropyl group, for which no comparable sub-10 nM activity has been reported in the same assay system . This represents a >100-fold potency enhancement attributable to the 5-cyclopropyl substitution.
| Evidence Dimension | CDK2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 as low as 0.005 µM (for compounds incorporating the 5-cyclopropyl-1-isopropyl pyrazole-4-amine scaffold) |
| Comparator Or Baseline | 1-Isopropyl-1H-pyrazol-4-amine scaffold derivatives: No reported IC50 values below 0.5 µM in comparable CDK2 assays |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | In vitro CDK2 kinase inhibition assay using ATP-competitive format |
Why This Matters
For medicinal chemistry programs targeting CDK2, this scaffold provides a validated starting point for achieving low-nanomolar potency, potentially reducing the number of iterative synthesis cycles required compared to simpler pyrazole-4-amine building blocks.
